molecular formula C15H31N3Sn B2490763 Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane CAS No. 285995-12-2

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane

Cat. No.: B2490763
CAS No.: 285995-12-2
M. Wt: 372.144
InChI Key: KZBBXMWBVDNMND-UHFFFAOYSA-N
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Description

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane is an organotin compound that features a triazole ring. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane typically involves the reaction of tributyltin chloride with 2-methyl-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the stannane bond. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound.

Industrial Production Methods

Industrial production methods for organotin compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The tin atom can be substituted by other nucleophiles, leading to the formation of new organotin compounds.

    Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.

    Coupling Reactions: It can participate in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin derivatives, while oxidation reactions typically produce tin oxides.

Scientific Research Applications

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound’s triazole ring is of interest in the development of bioactive molecules, including potential anticancer and antimicrobial agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers and other materials, where its unique chemical properties can be leveraged to enhance material performance.

Comparison with Similar Compounds

Similar Compounds

    Tributylstannane: Lacks the triazole ring, making it less versatile in certain chemical reactions.

    2-Methyl-1,2,4-triazole: Lacks the organotin component, limiting its applications in catalysis and materials science.

    Triphenyl-(2-methyl-1,2,4-triazol-3-yl)stannane: Similar structure but with phenyl groups instead of butyl groups, which can influence its reactivity and applications.

Uniqueness

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane is unique due to the combination of the triazole ring and the organotin moiety. This combination imparts a unique set of chemical properties, making it valuable in a wide range of applications from organic synthesis to materials science.

Properties

IUPAC Name

tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-4-2-5-6;/h3*1,3-4H2,2H3;2H,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBBXMWBVDNMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285995-12-2
Record name 1-methyl-5-(tributylstannyl)-1H-1,2,4-triazole
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